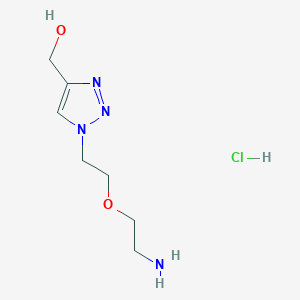
4-Amino-1,1-difluorobutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Amino-1,1-difluorobutan-2-ol” is a chemical compound with immense scientific potential. It is also known as “3-amino-1,1-difluoro-2-butanol hydrochloride” with a CAS Number: 1240528-47-5 . It has a molecular weight of 161.58 and is stored at a normal temperature .
Molecular Structure Analysis
The molecular structure of “4-Amino-1,1-difluorobutan-2-ol” is represented by the formula C4H9F2NO . Its unique structure makes it an ideal candidate for various research applications.Wissenschaftliche Forschungsanwendungen
Stereochemical Studies in Anti-Histaminic Activity
4-Amino-1,1-difluorobutan-2-ol derivatives have been studied for their stereochemical influences on anti-histaminic activity. Specifically, research conducted by Casy and Parulkar (1969) explored the synthesis and anti-histaminic properties of isomeric aminobutenes derived from the acid-catalyzed dehydration of related compounds (Casy & Parulkar, 1969).
Synthesis and Reactions in Fluorinated Compounds
Paleta et al. (2000) focused on the synthesis and nucleophilic reactions of fluorinated butanolides and butenolides, starting from compounds like 1,2-dibromo-1,2-dichloro-1,2-difluoroethane and exploring various chemical reactions, which are fundamental in understanding the reactivity and applications of 4-Amino-1,1-difluorobutan-2-ol derivatives (Paleta, Volkov, & Hetflejš, 2000).
Cancer Drug Synthesis
Buss, Coe, and Tatlow (1986) contributed to the field by synthesizing a difluoro-derivative of the anti-cancer drug chlorambucil, starting from 4-nitrophenylacetic acid and involving multiple stages, highlighting the potential application of 4-Amino-1,1-difluorobutan-2-ol in medicinal chemistry (Buss, Coe, & Tatlow, 1986).
Analytical Methodologies
Kline, Matuszewski, and Bayne (1990) developed a sensitive method for the determination of a compound structurally related to 4-Amino-1,1-difluorobutan-2-ol, demonstrating the compound's relevance in analytical chemistry and its detection in biological samples (Kline, Matuszewski, & Bayne, 1990).
Biocatalysis and Amino Acid Synthesis
In the field of biocatalysis, Hernández et al. (2017) achieved the stereoselective synthesis of amino acids using a biocatalytic approach, demonstrating the versatility of 4-Amino-1,1-difluorobutan-2-ol related compounds in enzymatic reactions and as building blocks in biochemistry (Hernández et al., 2017).
Pharmaceutical Applications
De Marco et al. (1989) developed a high-performance liquid chromatographic assay for a compound structurally similar to 4-Amino-1,1-difluorobutan-2-ol, showcasing its importance in pharmaceutical analysis and quality control (De Marco, Biffar, Reed, & Brooks, 1989).
Conformational Studies in Medicinal Chemistry
Research by Tressler and Zondlo (2014) on perfluoro-tert-butyl 4-hydroxyproline, an analog of 4-Amino-1,1-difluorobutan-2-ol, underscores its significance in the study of peptide conformations, useful for drug design and development (Tressler & Zondlo, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-amino-1,1-difluorobutan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2NO/c5-4(6)3(8)1-2-7/h3-4,8H,1-2,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUZTAYYIQVQKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1,1-difluorobutan-2-ol | |
CAS RN |
1538626-71-9 |
Source


|
| Record name | 4-amino-1,1-difluorobutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1382043.png)
